BIIB129

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

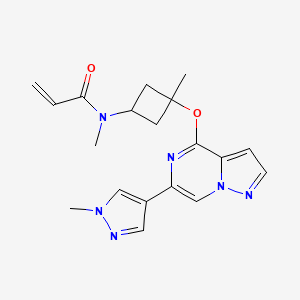

C19H22N6O2 |

|---|---|

Peso molecular |

366.4 g/mol |

Nombre IUPAC |

N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide |

InChI |

InChI=1S/C19H22N6O2/c1-5-17(26)24(4)14-8-19(2,9-14)27-18-16-6-7-20-25(16)12-15(22-18)13-10-21-23(3)11-13/h5-7,10-12,14H,1,8-9H2,2-4H3 |

Clave InChI |

WBFSPPPOPIJCLF-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(C1)N(C)C(=O)C=C)OC2=NC(=CN3C2=CC=N3)C4=CN(N=C4)C |

Origen del producto |

United States |

Foundational & Exploratory

BIIB129: A Technical Overview of a Brain-Penetrant BTK Inhibitor for Multiple Sclerosis

For Immediate Release

CAMBRIDGE, Mass. – BIIB129 is an investigational, orally administered, covalent, and highly selective small molecule inhibitor of Bruton's tyrosine kinase (BTK) designed to penetrate the blood-brain barrier. Developed by Biogen, this compound is currently in the preclinical stage of development for the treatment of multiple sclerosis (MS).[1][2] Its mechanism of action targets key inflammatory pathways implicated in the pathology of MS, not only in the periphery but also within the central nervous system (CNS).

Core Mechanism of Action

This compound functions as a targeted covalent inhibitor of BTK.[3][4] BTK is a nonreceptor tyrosine kinase belonging to the Tec family of kinases, which plays a crucial role in the signaling pathways of various immune cells.[4][5][6] Specifically, this compound forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[7] This targeted inhibition effectively blocks the downstream signaling cascades that are dependent on BTK activity.

The inhibition of BTK by this compound has significant effects on the function of both B cells and myeloid cells, which are central to the inflammatory processes of multiple sclerosis.[4][5][6][7] In B cells, BTK is a key component of the B cell receptor (BCR) signaling pathway, which is essential for their activation, proliferation, and differentiation.[3][8] In myeloid cells, such as microglia and macrophages, BTK is involved in signaling through Fc receptors and Toll-like receptors, leading to the production of pro-inflammatory cytokines.[3][9][10] By inhibiting BTK in both the periphery and the CNS, this compound aims to reduce the chronic neuroinflammation that drives neuronal damage and disease progression in MS.[9]

Quantitative Preclinical Data

The preclinical development of this compound has yielded significant quantitative data across various assays, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.

Biochemical and Cellular Potency

| Parameter | Value | Description |

| BTK Binding KD | 0.63 nM | Equilibrium dissociation constant, indicating high binding affinity.[11] |

| BTK IC50 | 0.82 nM (TMD8 cells) | Half-maximal inhibitory concentration in a B cell proliferation assay.[11][12] |

| log(kinact/Ki) | 4.43 | A measure of covalent modification efficiency, indicating rapid and efficient inactivation of BTK.[7] |

| Whole Blood CD69 IC50 | 79 nM | Half-maximal inhibitory concentration for the suppression of CD69 expression on B cells in human whole blood, a marker of B cell activation.[11][12] |

Kinome Selectivity

This compound exhibits a high degree of selectivity for BTK over other kinases, which is attributed to its unique binding mode.[3][4][6]

| Assay | Result | Interpretation |

| KINOMEscan™ | S(10) score = 0.025 | In a panel of 403 kinases, this compound demonstrated high selectivity, with an S(10) score of 0.025 indicating minimal off-target activity.[11] |

Pharmacokinetic Properties

This compound has been engineered for brain penetration and possesses pharmacokinetic properties suitable for clinical development.

| Species | Bioavailability (F) | Key Findings |

| Rat | Sufficient | Demonstrates adequate oral bioavailability.[11] |

| Cynomolgus Monkey | Sufficient | Shows suitable bioavailability for further development.[11] |

| Human (projected) | 20 and 40 mg BID | Projected total human doses to achieve IC90 coverage in the brain.[11] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

This compound Mechanism in B-Cell Receptor Signaling

Caption: this compound covalently inhibits BTK, blocking the B-Cell Receptor signaling cascade.

This compound Inhibition of Myeloid Cell Activation

Caption: this compound blocks BTK-mediated signaling in myeloid cells, reducing inflammation.

Experimental Workflow for In Vitro Potency

References

- 1. Independent and Opposing Roles For Btk and Lyn in B and Myeloid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 10. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

BIIB129: A Technical Guide to its Covalent Engagement of BTK Cys481

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIIB129, a selective and brain-penetrant covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound targets the cysteine residue at position 481 (Cys481) within the ATP binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[1] This document details the quantitative biochemical and cellular data for this compound, provides comprehensive experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action: Covalent Inhibition of BTK

This compound is a targeted covalent inhibitor (TCI) designed with a Michael acceptor warhead that engages the reactive cysteine (Cys481) in the active site of BTK.[1] This covalent interaction is a two-step mechanism: an initial reversible binding, defined by the dissociation constant (Ki), followed by the formation of an irreversible covalent bond, defined by the rate of inactivation (kinact).[2] The presence of a cysteine residue in the ATP binding pocket is a relatively rare feature among kinases, providing a basis for the selectivity of covalent inhibitors like this compound.[2] By covalently binding to Cys481, this compound permanently inactivates BTK's kinase function, thereby blocking downstream signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, covalent binding efficiency, and cellular activity.

Table 1: Biochemical Potency and Covalent Binding Kinetics of this compound

| Parameter | Value | Description |

| BTK IC50 | 0.5 nM | The half-maximal inhibitory concentration against BTK in a biochemical assay.[2] |

| log kinact/Ki | 4.43 | A measure of the efficiency of covalent bond formation, indicating rapid and efficient inactivation of BTK.[2] |

Table 2: Cellular Activity of this compound

| Assay | IC50 | Description |

| Human Whole Blood CD69 Inhibition | 0.079 µM | The half-maximal inhibitory concentration for the inhibition of CD69 expression on CD19+ B cells upon stimulation with anti-IgD in human whole blood.[2] |

| TMD8 Cell Proliferation | 0.82 nM | The half-maximal inhibitory concentration for the inhibition of TMD8 B cell proliferation.[2] |

Table 3: Kinase Selectivity of this compound

| Assay | Result | Description |

| KINOMEscan | 7 out of 403 kinases inhibited | At a concentration of 1 µM, this compound demonstrated high selectivity by inhibiting only a small fraction of the tested kinome.[1] |

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. The following diagram illustrates the central role of BTK in this pathway.

Caption: BTK signaling pathway initiated by BCR activation and inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the information available in the primary literature.

Continuous-Read Kinetic Enzyme Assay (for kinact/Ki determination)

This assay is designed to measure the two-step mechanism of covalent inhibition, providing values for both the initial reversible binding (Ki) and the rate of irreversible inactivation (kinact).

Caption: Workflow for the continuous-read kinetic enzyme assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer containing HEPES, MgCl₂, Brij-35, CHAPS, and DTT. Prepare serial dilutions of this compound in DMSO.

-

Enzyme and Inhibitor Incubation: In a suitable microplate, incubate the nonphosphorylated BTK enzyme with varying concentrations of this compound for different time intervals.

-

Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Signal Detection: The reaction progress is monitored continuously by measuring the production of ADP using a coupled-enzyme system that generates a luminescent signal (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The kinetic data are fitted to a model for irreversible inhibition to determine the values of kinact and Ki. The ratio of kinact/Ki is then calculated to represent the efficiency of covalent modification.[2]

Human Whole Blood CD69 Inhibition Assay

This cell-based assay measures the functional consequence of BTK inhibition in a physiologically relevant matrix by assessing the activation of B-cells.

Caption: Workflow for the human whole blood CD69 inhibition assay.

Methodology:

-

Sample Preparation: Freshly drawn human whole blood (heparinized) is aliquoted into microplate wells.

-

Inhibitor Treatment: this compound is added to the blood samples at a range of concentrations and pre-incubated.

-

B-cell Stimulation: B-cell activation is induced by adding an anti-IgD antibody.

-

Staining: Following stimulation, the cells are stained with fluorescently conjugated antibodies against CD19 (to identify B-cells) and CD69 (an early activation marker).

-

Lysis and Flow Cytometry: Red blood cells are lysed, and the remaining white blood cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of CD19-positive B-cells that are also positive for CD69 is quantified. The IC50 value is determined by plotting the percentage of CD69-positive cells against the concentration of this compound.[2]

KINOMEscan™ Assay

This is a competitive binding assay used to determine the selectivity of a compound against a large panel of kinases. The assay was performed by Eurofins DiscoverX.

Methodology:

The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. In this assay, test compounds are incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A displacement of the tagged kinase from the immobilized ligand by the test compound results in a reduced signal. The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound.

Mass Spectrometry for Covalent Binding Confirmation

Mass spectrometry is employed to confirm the covalent adduction of this compound to BTK and to identify the specific site of modification.

Caption: Workflow for mass spectrometry confirmation of covalent binding.

Methodology:

-

Protein-Inhibitor Incubation: Recombinant BTK protein is incubated with an excess of this compound to ensure complete adduction.

-

Sample Preparation: The protein-inhibitor complex is denatured, reduced, and alkylated to cap any unmodified cysteine residues. The protein is then digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The mass of the peptide containing Cys481 is analyzed. A mass shift corresponding to the molecular weight of this compound confirms the covalent modification. The fragmentation pattern of this peptide in the MS/MS analysis further confirms the identity of the modified peptide and the site of adduction.

Conclusion

This compound is a potent and selective covalent inhibitor of BTK that effectively targets the Cys481 residue. Its high biochemical potency translates to robust cellular activity in relevant assays. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on BTK inhibitors and related signaling pathways.

References

BIIB129: A Technical Overview of a Brain-Penetrant BTK Inhibitor for Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and development of BIIB129, a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) for the potential treatment of multiple sclerosis (MS). This compound is designed to modulate the activity of B cells and myeloid cells in both the periphery and the central nervous system (CNS), addressing a key driver of MS pathology.[1][2]

Core Mechanism of Action

This compound is a targeted covalent inhibitor (TCI) that irreversibly binds to a cysteine residue in the ATP-binding pocket of BTK.[1] This covalent modification blocks the kinase activity of BTK, which is a critical enzyme in the signaling pathways of various immune cells.[2][3] In B cells, BTK is essential for B-cell receptor (BCR) signaling, which governs their development, activation, and proliferation.[3] In myeloid cells like microglia and macrophages, BTK mediates inflammatory responses through Fc receptor (FcR) signaling.[4][5] By inhibiting BTK in both the periphery and the CNS, this compound aims to reduce the chronic inflammation and neurodegeneration characteristic of MS.[2][3][4]

Quantitative Data Summary

The following tables summarize the key preclinical data for this compound (also referred to as compound 25 in some publications) and its precursors.

Table 1: In Vitro Potency and Cellular Activity

| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |

| This compound (25) | TMD8 B Cell Proliferation | TMD8 Cells | IC50 | 0.82 nM | [6] |

| This compound (25) | Whole Blood CD69 Inhibition | Human Whole Blood (CD19+ B cells) | IC50 | 0.079 µM | [6] |

| Precursor 7 | Biochemical BTK Inhibition | BTK Enzyme | IC50 | 63 nM | [5][7] |

| Precursor 8 | Biochemical BTK Inhibition | BTK Enzyme | IC50 | 4.6 nM | [5][7] |

| Precursor 9 | Biochemical BTK Inhibition | BTK Enzyme | IC50 | 3.4 nM | [5][7] |

| Precursor 10 | Whole Blood CD69 Inhibition | Human Whole Blood | IC50 | 0.33 µM | [5][7] |

| Precursor 10 | Ramos Cell Target Occupancy | Ramos Cells | IC50 | 2.3 nM | [5] |

Table 2: Pharmacokinetic and Physicochemical Properties of this compound (25)

| Parameter | Value | Species/System | Method/Description | Reference |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.11 | Rat | 24-hour IV infusion | [5] |

| Efflux Ratio (ER) | 8.7 | MDCK-MDR1 Cells | Papp(B-A)/Papp(A-B) | [5] |

| Predicted Human Vss | 1.18 L/kg | Human | Single species (monkey) scaling | [5][7] |

| Predicted Human Bioavailability (F) | 18% | Human | Averaging nonclinical F across rat, dog, and monkey | [5][7] |

| Predicted Human Absorption Rate (Ka) | 4 h-1 | Human | Averaged from absorption rate constants in rat, dog, and monkey | [5][7] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are outlined below.

Continuous-Read Kinetic Enzyme Assay

This assay was developed to determine the covalent binding kinetics (kinact/Ki) of inhibitors to non-phosphorylated BTK protein. The assay continuously monitors the enzymatic activity of BTK in the presence of the inhibitor, allowing for the calculation of both the initial binding affinity (Ki) and the rate of irreversible inactivation (kinact).

Human Whole Blood CD69 Inhibition Assay

This functional assay measures the ability of a compound to inhibit B-cell activation in a physiologically relevant matrix.

-

Human whole blood is treated with varying concentrations of the BTK inhibitor.

-

B-cell activation is stimulated using an anti-IgD antibody.

-

The expression of the early activation marker CD69 on the surface of CD19-positive B cells is measured by flow cytometry.

-

IC50 values are calculated based on the concentration-dependent inhibition of CD69 expression.[5][7]

TMD8 B-Cell Proliferation Assay

This assay assesses the impact of BTK inhibition on the proliferation of a B-cell lymphoma cell line (TMD8) that is dependent on BTK signaling.

-

TMD8 cells are cultured in the presence of serial dilutions of the inhibitor.

-

Cell proliferation is measured after a defined incubation period using a standard method such as a colorimetric assay (e.g., MTS or WST-1) or by quantifying ATP levels (e.g., CellTiter-Glo®).

-

The IC50 value, representing the concentration of inhibitor that reduces cell proliferation by 50%, is determined.

MDCK-MDR1 Efflux Assay

This in vitro assay is used to assess the potential for a compound to be a substrate of the P-glycoprotein (P-gp or MDR1) efflux transporter, a key component of the blood-brain barrier.

-

Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene are grown as a polarized monolayer on a permeable support.

-

The test compound is added to either the apical (A, blood side) or basolateral (B, brain side) chamber.

-

The amount of compound that permeates to the opposite chamber over time is measured, yielding apparent permeability coefficients (Papp) in both directions (A to B and B to A).

-

The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER significantly greater than 1 suggests active efflux by P-gp.[5][8]

Rat Constant Infusion Pharmacokinetic Study

This in vivo study determines the steady-state distribution of a compound between the brain and plasma.

-

The compound is continuously infused intravenously into rats over an extended period (e.g., 24 hours) to achieve steady-state concentrations.

-

At the end of the infusion, blood and brain samples are collected.

-

The total concentrations of the compound in plasma and brain tissue are measured.

-

The unbound fraction of the compound in both plasma and brain is determined (e.g., by equilibrium dialysis).

-

The unbound brain-to-plasma ratio (Kp,uu) is calculated, which represents the extent of brain penetration independent of plasma and brain tissue binding.[5]

Visualizations: Signaling Pathways and Experimental Workflows

BTK Signaling Pathway in B-Cells and Myeloid Cells

Caption: BTK signaling pathways in B-cells and myeloid cells and the inhibitory action of this compound.

This compound Preclinical Development Workflow

Caption: Preclinical discovery and development workflow for this compound.

References

- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. Bruton tyrosine kinase inhibitors in multiple sclerosis: evidence and expectations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

BIIB129: A Technical Overview of its Kinome Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis.[1][2][3] Its mechanism of action, involving the irreversible binding to a cysteine residue in the ATP-binding pocket of BTK, offers high potency.[1][4] A critical aspect of its preclinical evaluation is the kinome selectivity profile, which defines its specificity and potential for off-target effects. This document provides a detailed technical guide to the kinome selectivity of this compound, including available quantitative data, the experimental protocols used for its determination, and the relevant signaling pathways.

Introduction to this compound

This compound is a targeted covalent inhibitor (TCI) of Bruton's tyrosine kinase, a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][4] By inhibiting BTK, this compound is designed to modulate B-cell activation and proliferation, processes implicated in the pathophysiology of multiple sclerosis.[2][3] The covalent nature of its interaction with BTK contributes to its high potency and sustained duration of action.

Kinome Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its safety and efficacy. A high degree of selectivity minimizes the risk of off-target effects that can lead to adverse events. The kinome selectivity of this compound and its precursors has been assessed using comprehensive screening platforms.

Quantitative Kinase Inhibition Data

While the full kinome scan data for this compound has not been publicly released, data for a closely related precursor, compound 10, provides significant insight into its selectivity. A KINOMEscan™ assay was performed, screening the compound against a panel of 403 kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity, with only seven kinases showing greater than 90% inhibition.[1]

Table 1: Kinome Selectivity of this compound Precursor (Compound 10) at 1 µM

| Kinase Target | Inhibition (%) |

| BTK | >99 |

| TEC | >90 |

| TXK | >90 |

| BMX | >90 |

| ITK | >90 |

| BLK | >90 |

| LYN | >90 |

Note: This data is for a precursor molecule and is intended to be representative of the selectivity profile of this compound. Studies have indicated that this compound has a comparable selectivity pattern.[1]

Experimental Protocols

The kinome selectivity data was generated using the KINOMEscan™ platform, a competition-based binding assay.

KINOMEscan™ Assay Principle

The KINOMEscan™ assay quantitatively measures the binding of a test compound (e.g., this compound) to a panel of kinases. The core components of the assay are:

-

DNA-tagged Kinase: Each kinase in the panel is tagged with a unique DNA identifier.

-

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

-

Test Compound: The compound of interest is added to the assay.

The assay measures the amount of kinase that binds to the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of DNA-tagged kinase captured on the solid support. The amount of captured kinase is then quantified using qPCR of the DNA tag.

Experimental Workflow

Caption: KINOMEscan™ Experimental Workflow.

This compound Mechanism and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting BTK within the B-cell receptor (BCR) signaling pathway.

Covalent Inhibition Mechanism

This compound is a covalent inhibitor, forming an irreversible bond with a specific cysteine residue (Cys481) located in the ATP-binding site of the BTK enzyme. This covalent modification permanently inactivates the kinase, leading to a sustained inhibition of its downstream signaling activities.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a cascade of intracellular events initiated by the binding of an antigen to the B-cell receptor. This pathway is crucial for B-cell development, activation, proliferation, and differentiation. BTK is a key kinase in this pathway, and its inhibition by this compound effectively blocks these downstream cellular responses.

Caption: B-Cell Receptor (BCR) Signaling Pathway and the point of this compound inhibition.

Conclusion

The available data on the kinome selectivity of this compound and its precursors suggest that it is a highly selective inhibitor of BTK. This high selectivity, combined with its covalent mechanism of action and brain-penetrant properties, makes this compound a promising therapeutic candidate for multiple sclerosis. Further detailed quantitative data on the full kinome scan of this compound will be beneficial for a complete understanding of its off-target profile. The experimental methodologies and pathway diagrams provided in this guide offer a comprehensive technical overview for researchers and drug development professionals in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

BIIB129: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS).[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of key pathways and workflows are rendered using the DOT language to facilitate understanding of complex relationships.

Introduction

Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1][2][3][5] Bruton's tyrosine kinase (BTK) is a crucial signaling enzyme in B cells and myeloid cells, both of which are implicated in the pathology of MS.[1][2][3][5] Inhibition of BTK is a promising therapeutic strategy to modulate the autoimmune response in MS. This compound was designed as a highly selective and brain-penetrant covalent BTK inhibitor to address the need for therapies that can act on immune cells within the CNS.[1][2][3][4]

Discovery of this compound

The discovery of this compound was the culmination of a structure-based drug design and lead optimization effort to identify a potent, selective, and brain-penetrant BTK inhibitor. The optimization process focused on enhancing CNS penetration while maintaining high potency and selectivity. This led to the identification of this compound, which exhibits a distinct binding mode and a favorable preclinical profile.[1]

Physicochemical and Pharmacokinetic Properties

This compound was engineered for favorable CNS drug-like properties. A summary of its key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties is presented in Table 1.

Table 1: Physicochemical and In Vitro ADME Properties of this compound and a Key Intermediate (Compound 10)

| Property | Compound 10 | This compound |

| BTK IC50 (nM) | 0.5 | 0.4 |

| BTK log(kinact/Ki) (M-1s-1) | 4.43 | 5.24 |

| Human Whole Blood CD69 IC50 (µM) | 0.33 | 0.046 |

| Ramos Cell BTK Target Occupancy IC50 (nM) | 2.3 | 0.9 |

| TMD8 B-cell Proliferation IC50 (nM) | 0.6 | 0.2 |

| Rat Liver Microsomal Clint (mL/min/kg) | 133 | 29 |

| Human Liver Microsomal Clint (mL/min/kg) | 79 | 15 |

| MDCK-MDR1 Efflux Ratio | 5.4 | 1.8 |

| GSH t1/2 (min) | 13 | 114 |

| Rat Kp,uu | 0.37 | 0.8 |

Data sourced from the primary publication on the discovery of this compound.

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in preclinical species. Key parameters are summarized in Table 2.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |

| Rat | 1 | IV | 25 | 2.3 | 1.1 | - |

| Rat | 10 | PO | - | - | - | 71 |

| Dog | 0.5 | IV | 11 | 3.1 | 3.3 | - |

| Dog | 2 | PO | - | - | - | 100 |

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability. Data sourced from the primary publication on the discovery of this compound.

Kinase Selectivity

This compound demonstrates high selectivity for BTK over other kinases. The kinome scan data reveals minimal off-target activity.

Table 3: Kinase Selectivity of this compound

| Kinase | % Inhibition at 1 µM |

| BTK | >99 |

| TEC | 95 |

| TXK | 92 |

| BMX | 85 |

| ITK | 70 |

Data represents a selection of kinases from a broader kinome scan. Sourced from the primary publication on the discovery of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with the key final step involving the coupling of a pyrazolopyrazine core with an acrylamide warhead.

Caption: High-level schematic of the final step in the synthesis of this compound.

Experimental Protocols

Synthesis of N-((1s,3s)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)-1-methylcyclobutyl)acrylamide (this compound)

To a solution of (1s,3s)-N,3-dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutan-1-amine (Intermediate 33, 4.1 g, 9.8 mmol) and diisopropylethylamine (DIPEA, 2.8 g, 21.7 mmol) in tetrahydrofuran (THF, 50 mL) at 0 °C, acryloyl chloride (819 mg, 9.04 mmol) is added. After 30 minutes, the reaction is diluted with ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) is added. The mixture is stirred vigorously while warming to room temperature for 30 minutes. The organic layer is separated, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography followed by recrystallization to yield this compound as a crystalline solid.[1]

BTK Biochemical Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for BTK is determined using a continuous-read kinetic enzyme assay with nonphosphorylated BTK protein. The assay measures the rate of substrate phosphorylation in the presence of varying concentrations of the inhibitor.

Human Whole Blood CD69 Inhibition Assay

Fresh human whole blood is treated with various concentrations of this compound. B-cell activation is stimulated by the addition of an anti-IgD antibody. After incubation, red blood cells are lysed, and the expression of the activation marker CD69 on the surface of CD19+ B cells is quantified using flow cytometry. The IC50 is calculated from the dose-response curve.

Ramos Cell BTK Target Occupancy Assay

Ramos cells, a human B-cell line, are incubated with different concentrations of this compound. A biotinylated covalent BTK probe is then added, which binds to the unoccupied BTK active sites. The amount of probe bound is quantified by flow cytometry, and the IC50 for target occupancy is determined.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE, an animal model of MS, is induced in mice.[6] Mice are then treated with this compound or vehicle. The clinical severity of the disease is monitored daily using a standardized scoring system. The efficacy of this compound is evaluated by its ability to reduce the clinical signs of EAE.

Mechanism of Action and Signaling Pathway

This compound is a targeted covalent inhibitor of BTK. It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity. This, in turn, blocks downstream signaling pathways that are crucial for B-cell and myeloid cell activation, proliferation, and survival.

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Efficacy Study

The workflow for assessing the in vivo efficacy of this compound in a preclinical model of multiple sclerosis is a multi-step process.

Caption: Workflow for the in vivo efficacy assessment of this compound in the EAE model.

Conclusion

This compound is a potent, selective, and brain-penetrant covalent inhibitor of BTK with a promising preclinical profile for the treatment of multiple sclerosis. Its discovery was guided by a rational design approach to optimize for CNS penetration and potent target engagement. The synthesis is well-defined, and robust in vitro and in vivo assays have been established to characterize its activity. Further clinical investigation is warranted to determine the therapeutic potential of this compound in patients with MS.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

BIIB129 Structure-Activity Relationship Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of BIIB129, a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has been developed as a potential immunomodulating therapy for multiple sclerosis (MS) due to its high selectivity and efficacy in preclinical models.[1][2][3][4][5][6] This document details the key findings from these studies, including quantitative biochemical and cellular assay data, experimental methodologies, and the underlying signaling pathways.

Core Structure and Pharmacophore

The development of this compound stemmed from a targeted effort to create a differentiated BTK inhibitor with improved kinome selectivity, favorable physicochemical properties, and the ability to penetrate the central nervous system (CNS).[1] The core strategy involved utilizing a targeted covalent inhibitor (TCI) approach.[1][2][4][5][6] This design paradigm leverages an irreversible covalent bond with a specific cysteine residue (Cys481) in the ATP binding pocket of BTK, a feature present in only a small number of other kinases.[1]

The SAR studies for this compound focused on optimizing a novel chemical scaffold to achieve high potency and selectivity. A key structural feature is the use of a constrained cyclobutyl-containing linker, which was systematically modified to enhance inhibitory activity.[6] This strategic exploration of the linker's structure was crucial in identifying compounds with picomolar biochemical inhibitory potency.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data from the SAR studies of this compound and its analogs. These data highlight the iterative optimization process that led to the identification of this compound (also referred to as compound 25 in the primary literature).

| Compound | BTK IC50 (nM) | log(kinact/Ki) | WB CD69 IC50 (µM) | Ramos BTK TO IC50 (nM) | TMD8 IC50 (nM) | Emax (%) |

| 8 | - | 3.33 | - | - | - | - |

| 9 | - | 3.50 | - | - | - | - |

| 10 | 0.5 | 4.43 | 0.33 | 2.3 | - | - |

| 13 | - | - | - | - | 0.60 | 30 |

| 21 | - | - | - | - | - | - |

| 22 | - | - | - | - | - | - |

| This compound (25) | - | - | - | - | - | - |

Data sourced from "Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis".[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

BTK Enzyme Inhibition Assay (kinact/Ki)

A novel continuous-read kinetic enzyme assay was developed to measure both the reversible binding affinity (Ki) and the rate of irreversible covalent bond formation (kinact). This assay was instrumental in driving the medicinal chemistry optimization of the covalent inhibitors. The assay continuously monitors the enzymatic activity of BTK in the presence of the inhibitor, allowing for the calculation of the kinetic parameters that define the covalent inhibition.[1]

Human Whole Blood (WB) CD69 Inhibition Assay

This assay assesses the functional effect of the inhibitors on B cell activation in a physiologically relevant matrix. Human whole blood was stimulated with anti-IgD to induce B cell receptor (BCR) signaling, leading to the upregulation of the activation marker CD69 on the surface of B cells. The potency of the inhibitors was determined by measuring the concentration-dependent inhibition of CD69 expression using flow cytometry.[1]

Ramos Cell BTK Target Occupancy (TO) Assay

The target occupancy assay was performed in Ramos cells, a human B-lymphoma cell line, to quantify the extent of BTK engagement by the inhibitor in a cellular context. This assay provides a direct measure of how effectively the compound binds to its intended target within a living cell.[1]

TMD8 Cell Proliferation Assay

The TMD8 cell line, derived from a diffuse large B-cell lymphoma, was used to evaluate the antiproliferative effects of the BTK inhibitors. The assay measures the ability of the compounds to inhibit the growth of these cancer cells, which are dependent on BTK signaling for their proliferation. The maximum effect (Emax) was also determined to identify compounds that may induce only a partial response.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the SAR studies of this compound.

Conclusion

The structure-activity relationship studies of this compound have successfully identified a potent, selective, and brain-penetrant covalent inhibitor of BTK. The systematic optimization of the chemical scaffold, guided by a suite of robust biochemical and cellular assays, has led to a clinical candidate with a promising profile for the treatment of multiple sclerosis.[1][2][3][4][5][6] The detailed data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BIIB129: A Novel Covalent BTK Inhibitor for Multiple Sclerosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BIIB129 is a novel, brain-penetrant, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS).[1][2][3][4][5][6] Preclinical data demonstrate that this compound effectively modulates B cell and myeloid cell functions, which are central to the inflammatory pathology of MS.[2][4] Its distinct molecular structure and binding mode confer high selectivity, and it has shown efficacy in preclinical models of B cell proliferation within the central nervous system (CNS).[1][2][4][7] This document provides a comprehensive overview of the preclinical characterization of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, to support its potential as a transformative therapy for MS.

Mechanism of Action

This compound is a targeted covalent inhibitor that irreversibly binds to a cysteine residue in the ATP-binding pocket of BTK.[1] BTK is a key non-receptor tyrosine kinase in the TEC kinase family, playing a crucial role in the signaling pathways of B cells and myeloid cells.[2][4][7] By inhibiting BTK, this compound effectively attenuates B cell receptor (BCR) signaling, thereby modulating B cell activation and proliferation.[1][7] This targeted action is anticipated to reduce the chronic inflammation that drives neurodegeneration in multiple sclerosis.[8]

Caption: this compound covalently inhibits BTK, blocking downstream signaling from the B cell receptor.

Quantitative Pharmacology

The preclinical pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its potency and selectivity.

| Assay Type | Parameter | Value | Species |

| Biochemical BTK Inhibition | IC50 | 0.5 nM | Human |

| Covalent Binding Efficiency | log(kinact/Ki) | 4.43 | Human |

| Whole Blood CD69 Inhibition (anti-IgD stimulated) | IC50 | 0.33 µM | Human |

Table 1: In vitro potency of this compound.[1]

Kinome Selectivity

This compound exhibits a high degree of selectivity for BTK. In a kinome scan profiling against 403 kinases, this compound at a concentration of 1 µM inhibited only seven other kinases by more than 90%.[1] This high selectivity is attributed to its unique binding mode.[1][2][4]

Caption: Workflow for determining the kinome selectivity of this compound.

Experimental Protocols

BTK Enzyme Inhibition Assay

A continuous-read kinetic enzyme assay was developed to determine the biochemical inhibitory potency (IC50) and covalent binding efficiency (kinact/Ki) of this compound. The assay measures the rate of substrate phosphorylation by recombinant human BTK in the presence of varying concentrations of the inhibitor. Fluorescence is monitored over time to determine the reaction kinetics.[1]

Human Whole Blood CD69 Inhibition Assay

To assess the functional effect of this compound on B cells in a physiological context, a human whole blood assay was utilized.[1] Freshly drawn human whole blood was treated with various concentrations of this compound. B cell activation was induced by stimulation with an anti-IgD antibody. The expression of the early activation marker CD69 on the surface of B cells was measured by flow cytometry to determine the IC50 of this compound.[1]

In Vivo Efficacy

This compound has demonstrated efficacy in preclinical models relevant to multiple sclerosis, specifically in models of B cell proliferation within the CNS.[1][2][4] These studies support the potential of this compound to address the central nervous system inflammation characteristic of MS.

Safety and Pharmacokinetics

Preclinical studies have indicated that this compound possesses a favorable safety profile, making it suitable for clinical development as an immunomodulatory therapy for MS.[1][2][4] It exhibits CNS-drug-like properties and low efflux by the multidrug resistance protein 1 (MDR1), suggesting good brain penetrance.[1] The compound's pharmacokinetic properties support a low projected total human daily dose.[1][2][4] During lead optimization, it was noted that covalent BTK inhibitors can be susceptible to conjugation with endogenous glutathione (GSH), which can lead to clearance.[9]

Conclusion

The preclinical data for this compound strongly support its development as a novel, targeted therapy for multiple sclerosis. Its high potency, selectivity, and brain penetrance, combined with a favorable safety profile, suggest that this compound could offer a significant therapeutic advantage. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising BTK inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Collection - Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 7. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

BIIB129 Target Engagement in the Central Nervous System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BIIB129, a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS). This document outlines the mechanism of action, target engagement in the central nervous system (CNS), and summarizes key preclinical data. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and development efforts.

Core Mechanism and Target Profile

This compound is a targeted covalent inhibitor (TCI) designed for high selectivity and brain penetrance.[1][2][3][4][5] Its primary target, Bruton's tyrosine kinase (BTK), is a nonreceptor tyrosine kinase belonging to the TEC family of kinases.[2][3][4][6] BTK is a crucial regulator of B cell and myeloid cell activation, migration, and function.[2][3][4][6][7] In the context of multiple sclerosis, these cell types are considered central to the inflammatory pathology that drives disease progression within the CNS.[2][3][4][5][7]

The therapeutic strategy behind this compound is to modulate the inflammatory responses mediated by B cells and microglia within the CNS.[1][6] this compound accomplishes this through a covalent binding mechanism with a cysteine residue located in the ATP binding pocket of BTK, a feature present in only a small number of other kinases.[1][6] This irreversible inhibition of BTK is intended to attenuate the signaling pathways that lead to neuroinflammation and subsequent neuronal damage.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency, selectivity, and CNS penetration.

Table 1: Biochemical Potency of this compound and Related Compounds [1][4]

| Compound | BTK IC50 (nM) |

| This compound (25) | 3.4 |

| Chiral Pyrrolidine 8 | 4.6 |

Table 2: Physicochemical Properties for CNS Targeting [6]

| Compound | Molecular Weight (amu) | tPSA (Ų) | H-bond Donors | CNS MPO Score |

| Hit 7 | 352 | 78 | 0 | 6.0 |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting BTK, a key component of the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to B cell activation, proliferation, and differentiation. BTK plays a critical role in transducing these signals. By covalently binding to BTK, this compound effectively blocks this pathway.

Caption: this compound covalently inhibits BTK, blocking the B cell receptor signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the descriptions provided in the preclinical characterization of this compound.

Continuous-Read Kinetic Enzyme Assay

A novel continuous-read kinetic enzyme assay was developed to determine the biochemical potency of covalent inhibitors like this compound. This assay is essential for understanding the two-step mechanism of covalent binding, which involves an initial reversible binding step (defined by Ki) followed by an irreversible covalent bond formation (defined by kinact).[1]

Objective: To measure the rate of covalent modification of BTK by an inhibitor.

Materials:

-

Recombinant BTK enzyme

-

Fluorescently labeled substrate

-

Test compounds (e.g., this compound)

-

Assay buffer

-

Microplate reader with kinetic read capabilities

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the recombinant BTK enzyme with the assay buffer.

-

Add the test compound to the enzyme solution and incubate for a defined period to allow for reversible binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

-

Immediately begin monitoring the fluorescence signal in real-time using a microplate reader.

-

The rate of substrate turnover is measured over time. The rate of inactivation (kinact) and the dissociation constant (Ki) are calculated by fitting the data to a model of covalent inhibition.

Caption: Workflow for the continuous-read kinetic enzyme assay to determine inhibitor potency.

In Vivo Model of B Cell Proliferation in the CNS

To assess the efficacy of this compound in a disease-relevant context, a preclinical in vivo model of B cell proliferation in the CNS was utilized.[1][6]

Objective: To evaluate the dose-dependent effect of this compound on B cell proliferation within the CNS of a mouse model.

Model: A mouse model with TMD8 cells (a B-cell line) isolated from the CNS.

Procedure:

-

Administer varying doses of this compound to the animals.

-

Use flow cytometry to analyze the expression of CD36 and CD19 on the isolated cells.

-

Quantify the dose-response relationship, with maximal inhibition observed at a specific dose (e.g., 25 mg/kg).[1]

Translational PK/PD Modeling for Human Dose Projection

Translational quantitative pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation were employed to predict the BTK target occupancy in the human CNS following dosing with this compound.[1][6] This modeling is critical for estimating the efficacious clinical dose.

Objective: To predict the human dose of this compound required to achieve a therapeutic level of BTK occupancy in the CNS.

Methodology:

-

Gather preclinical data on this compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (relationship between drug concentration and effect).

-

Develop a mathematical model that describes the PK/PD relationship in the preclinical species.

-

Scale the model to predict human pharmacokinetics and pharmacodynamics, taking into account inter-species differences.

-

Simulate various dosing regimens (e.g., twice-daily dosing) to predict the resulting BTK occupancy in the human CNS.

-

The model predicted that a daily dose in the range of 40 to 80 mg would achieve 90% target occupancy of BTK in the human CNS.[6]

Caption: Logical flow of translational PK/PD modeling for human dose projection of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

BIIB129: A Technical Overview of its Effects on B-Cell and Myeloid Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6][7][8][9] BTK is a crucial signaling enzyme in B-cells and myeloid cells, playing a key role in their activation, proliferation, and function.[4][6][7] This technical guide provides an in-depth overview of the preclinical data on this compound's effects on these immune cell populations, detailing the experimental methodologies and summarizing the key quantitative findings.

Core Mechanism of Action

This compound exerts its effects by irreversibly binding to the cysteine 481 residue in the active site of BTK.[10] This covalent inhibition blocks the downstream signaling pathways that are critical for B-cell and myeloid cell function. In B-cells, BTK is a central component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and differentiation.[4] In myeloid cells, BTK is involved in signaling downstream of Fc receptors (FcRs), which are important for processes such as phagocytosis and cytokine release.[4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound, demonstrating its potency and efficacy in modulating B-cell and myeloid cell function.

| In Vitro Assay | Cell Type/System | Parameter | This compound Value | Reference |

| Biochemical BTK Inhibition | Recombinant Human BTK | IC50 | 3.4 nM | [1] |

| Human Whole Blood CD69 Inhibition | Human Whole Blood (CD19+ B-cells) | IC50 | 0.33 µM | [1] |

| BTK Target Occupancy | Ramos (human B-lymphoma) cells | IC50 | 2.3 nM | [1] |

| In Vivo Model | Cell Line | Animal Model | Dosing | Effect | Reference |

| CNS B-cell Proliferation | TMD8 (human B-cell lymphoma) | Immunodeficient Mice | 2.5, 10, and 25 mg/kg, BID | Dose-dependent inhibition of B-cell proliferation in the CNS | [7] |

Experimental Protocols

Biochemical BTK Inhibition Assay

Methodology: A continuous-read kinetic enzyme assay was utilized to determine the biochemical potency of this compound against recombinant human BTK. The assay measures the rate of substrate phosphorylation by BTK in the presence of varying concentrations of the inhibitor.

Protocol:

-

Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

This compound is added at a range of concentrations.

-

The rate of substrate phosphorylation is monitored in real-time by measuring the change in fluorescence polarization.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Whole Blood CD69 Inhibition Assay

Methodology: This assay assesses the functional effect of this compound on B-cell activation in a physiologically relevant matrix. CD69 is an early marker of lymphocyte activation.

Protocol:

-

Freshly collected human whole blood is pre-incubated with a range of concentrations of this compound.

-

B-cell activation is stimulated by adding an anti-IgD antibody, which cross-links the B-cell receptor.

-

Following incubation, red blood cells are lysed.

-

The expression of CD69 on the surface of CD19-positive B-cells is measured by flow cytometry.

-

IC50 values are determined from the dose-response curve of CD69 expression versus inhibitor concentration.[1]

BTK Target Occupancy Assay in Ramos Cells

Methodology: This assay quantifies the extent to which this compound binds to its target, BTK, within a cellular context.

Protocol:

-

Ramos cells, a human Burkitt's lymphoma cell line with high BTK expression, are treated with various concentrations of this compound for a specified time.

-

Cells are then lysed, and the cell lysates are incubated with a fluorescently labeled probe that binds to the active site of BTK.

-

The amount of probe that binds to BTK is inversely proportional to the amount of BTK occupied by this compound.

-

The fluorescence signal is measured, and the IC50 for target occupancy is calculated.[1]

In Vivo CNS B-cell Proliferation Model (TMD8 Xenograft)

Methodology: This preclinical model evaluates the ability of this compound to inhibit the proliferation of B-cells within the central nervous system (CNS).

Protocol:

-

TMD8 human B-cell lymphoma cells are stereotactically implanted into the brains of immunodeficient mice.

-

After a period of tumor establishment, mice are treated with this compound or vehicle control at various doses and schedules (e.g., twice daily oral administration).

-

At the end of the treatment period, the brains are harvested.

-

The proliferation of TMD8 cells in the CNS is assessed by immunohistochemistry for proliferation markers (e.g., Ki-67) or by quantifying tumor size.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory effect of this compound.

Caption: Myeloid Cell Fc Receptor (FcR) Signaling and the inhibitory action of this compound.

Caption: Experimental workflow for the whole blood CD69 inhibition assay.

Caption: Workflow for the in vivo TMD8 xenograft model.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to BIIB033 (Opicinumab) for Multiple Sclerosis Research

Introduction

Multiple Sclerosis (MS) is a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] While current disease-modifying therapies primarily target the inflammatory aspects, there is a significant unmet need for treatments that can promote remyelination and repair existing neurological damage.[3][4] One avenue of investigation has been the inhibition of factors that negatively regulate myelination. BIIB033, also known as Opicinumab, is a fully human monoclonal antibody that was developed to target LINGO-1 (Leucine-Rich Repeat and Immunoglobulin-Like Domain-Containing Nogo Receptor-Interacting Protein 1), a potent negative regulator of oligodendrocyte differentiation and myelination.[3][4][5][6][7] This guide provides a technical overview of BIIB033, its mechanism of action, and a summary of key clinical research findings.

Core Mechanism of Action: LINGO-1 Inhibition

LINGO-1 is a protein found exclusively in the central nervous system that plays a crucial role in preventing the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes.[3][4] By blocking the action of LINGO-1, Opicinumab was designed to allow these immature cells to differentiate, mature, and ultimately repair the damaged myelin sheath surrounding nerve fibers.[3][4][7] This proposed mechanism offered a novel, reparative approach to treating MS, distinct from the anti-inflammatory strategies of other therapies.

Caption: Proposed mechanism of action for BIIB033 (Opicinumab).

Clinical Development Program

Opicinumab (BIIB033) was evaluated in a series of clinical trials to assess its safety, tolerability, and efficacy in promoting remyelination and improving disability in patients with MS and related demyelinating conditions. Despite promising preclinical data, the development program was ultimately discontinued after Phase 2 studies failed to meet their primary endpoints.[7][8]

Experimental Protocols: Key Phase 2 Studies

1. RENEW Study (NCT01721161)

-

Objective: To assess the efficacy and safety of Opicinumab in promoting remyelination after a first episode of acute optic neuritis (AON), a condition often associated with MS.[3][8][9]

-

Methodology: This was a randomized, double-blind, placebo-controlled Phase 2 trial.[9] 82 participants (aged 18-55) were enrolled within 28 days of their first AON episode.[9] All participants first received standard-of-care high-dose intravenous methylprednisolone. They were then randomized (1:1) to receive either 100 mg/kg of Opicinumab or a placebo via intravenous infusion every four weeks for a total of six doses.[8][9] The primary endpoint was the recovery of optic nerve conduction latency, measured by full-field visual evoked potential (FF-VEP) at week 24, comparing the affected eye to the unaffected fellow eye.[9]

-

Workflow Diagram:

Caption: Workflow for the RENEW clinical trial.

2. SYNERGY Study (NCT01864148)

-

Objective: To evaluate the efficacy, safety, and tolerability of different doses of Opicinumab as an add-on therapy to intramuscular interferon beta-1a in participants with relapsing forms of MS.[6][10]

-

Methodology: This was a large, multicenter, dose-ranging, double-blind, placebo-controlled Phase 2 study.[10] 418 participants with relapsing MS were enrolled.[8][10] Patients continued their treatment with intramuscular interferon beta-1a and were randomized to one of four doses of Opicinumab (3, 10, 30, or 100 mg/kg) or placebo, administered via intravenous infusion every four weeks for 72 weeks.[10] The primary endpoint was a complex overall response score that integrated improvement and worsening across multiple disability measures, including walking speed, hand dexterity, and cognition.[8][10]

Quantitative Data Summary

The clinical trials for Opicinumab (BIIB033) generated extensive data. While the studies ultimately did not meet their primary objectives, the results provide valuable insights for future remyelination research.

Table 1: Key Outcomes of the RENEW Study in Acute Optic Neuritis

| Endpoint | BIIB033 (100 mg/kg) | Placebo | Result |

| Primary: FF-VEP Latency Recovery (ms) | 7.55 ms Improvement | 3.57 ms Improvement | Did not meet primary endpoint (p=0.26)[4] |

| Secondary: Visual Function | No significant change | No significant change | No statistically significant difference[4] |

| Secondary: Retinal Thickness (OCT) | No significant change | No significant change | No statistically significant difference[4] |

| Safety: Severe Adverse Events | 7% (3 of 41) | 5% (2 of 41) | Similar incidence between groups[9] |

Note: A per-protocol analysis suggested a potential treatment effect, with a 34% improvement in latency recovery for the Opicinumab group, but the primary intention-to-treat analysis was not significant.[4]

Table 2: Key Outcomes of the SYNERGY Study in Relapsing MS

| Endpoint | BIIB033 (All Doses) | Placebo | Result |

| Primary: Overall Response Score | No dose-linear improvement | - | Did not meet primary endpoint[10] |

| Disability Improvement Trend | Weak evidence for improvement at 10 mg/kg (p=0.064) and 30 mg/kg (p=0.022) | - | No overall significant effect[10] |

| Confirmed Disability Worsening | No overall effect | - | No significant difference (p=0.53)[10] |

| Safety | Well-tolerated | - | No major safety signals identified[10] |

Opicinumab (BIIB033) represented a pioneering effort to develop a remyelinating therapy for multiple sclerosis by targeting the LINGO-1 pathway. Phase 1 trials demonstrated that the drug was well-tolerated and showed favorable pharmacokinetics.[5] However, larger Phase 2 studies, RENEW and SYNERGY, failed to demonstrate a statistically significant clinical benefit on their primary endpoints, leading to the discontinuation of its clinical development.[8][10] Despite this outcome, the research into BIIB033 has provided the scientific community with crucial data and a deeper understanding of the complexities of promoting CNS repair, informing the ongoing development of next-generation neuroreparative therapies for multiple sclerosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple Sclerosis | Tau in Multiple Sclerosis: A Review of Therapeutic Potential | springermedicine.com [springermedicine.com]

- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 4. Opicinumab - Wikipedia [en.wikipedia.org]

- 5. Randomized phase I trials of the safety/tolerability of anti-LINGO-1 monoclonal antibody BIIB033 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BIIB033 | Multiple Sclerosis Discovery Forum [msdiscovery.org]

- 7. opicinumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Opicinumab (anti-LINGO-1) | MS Trust [mstrust.org.uk]

- 9. Safety and efficacy of opicinumab in acute optic neuritis (RENEW): a randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opicinumab: is it a potential treatment for multiple sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

BIIB129 IUPAC name and chemical properties.

An In-depth Technical Guide to BIIB129: A Covalent BTK Inhibitor

This technical guide provides a comprehensive overview of this compound, a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, mechanism of action, and preclinical data of this compound, which is under investigation for the treatment of multiple sclerosis (MS).

Core Chemical Identity and Properties

This compound is a structurally distinct small molecule designed for high selectivity and central nervous system (CNS) penetration.[1][2][3] Its chemical nomenclature and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-methyl-N-[cis-3-methyl-3-[[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxy]cyclobutyl]-2-propenamide | [4] |

| Alternate IUPAC Name | N-Methyl-N-[(1s,3s)-3-methyl-3-[[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxy]cyclobutyl]prop-2-enamide | [5] |

| CAS Number | 2770960-52-4 | [4][5] |

| Molecular Formula | C₁₉H₂₂N₆O₂ | [4][5] |

| Molecular Weight | 366.42 g/mol | [3][5] |

| Appearance | Solid | [4][5] |

| Solubility | DMSO: ≥ 10 mg/mL; Ethanol: Sparingly soluble (1-10 mg/mL) | [4] |

| SMILES | C--INVALID-LINK--(C1)OC2=NC(C(C=N3)=CN3C)=CN4C2=CC=N4 | [4] |

| InChI Key | WBFSPPPOPIJCLF-DHFPXDALSA-N | [4][5] |

Mechanism of Action and Signaling Pathway

This compound is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a critical signaling protein in B cells and myeloid cells.[1][2]

The molecule acts by forming an irreversible covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme.[1][6] This covalent binding permanently inactivates the kinase, blocking its downstream signaling functions.

BTK plays a crucial role in:

-

B Cell Receptor (BCR) Signaling : It is essential for B cell development, differentiation, and activation.[1][7] Inhibition of BTK is expected to block the proliferation and effector functions of B cells.[1]

-

Myeloid Cell Activation : In innate immune cells like microglia, macrophages, and monocytes, BTK is involved in Fc receptor (FcR) signaling, which leads to the secretion of cytokines and other inflammatory responses.[1]

By inhibiting BTK in both B cells and myeloid cells within the periphery and the CNS, this compound is proposed to reduce the chronic neuroinflammation that drives neurodegeneration in multiple sclerosis.[1][8]

Preclinical Biological Activity

This compound has demonstrated potent and selective inhibitory activity in both cellular and in vivo models. Its efficacy is attributed to its covalent mechanism, which leads to sustained target engagement.

Table 2: Preclinical Efficacy and Selectivity of this compound

| Assay / Model | Endpoint | Value | Reference(s) |

| Cellular Activity | |||

| Human Whole Blood CD69 Activation Assay | IC₅₀ | 7.9 nM | [4] |

| In Vivo Activity | |||

| Anti-MOG Antibody-Induced Microglia Activation (Mice) | ED₅₀ | 1.5 mg/kg | [4] |

| Selectivity | |||

| Kinase Panel Screen (vs. 403 kinases) | % Inhib. | Selective at 1 µM | [4] |

Experimental Protocols

The characterization of this compound involved several key assays to determine its potency, mechanism, and in vivo efficacy. The methodologies for these experiments are detailed below.

Continuous-Read Kinetic Enzyme Assay

To elucidate the two-step covalent binding mechanism, a continuous-read kinetic enzyme assay was developed to measure both the initial reversible binding (Kᵢ) and the subsequent rate of irreversible inactivation (kᵢₙₐ꜀ₜ).

-

Principle : This assay continuously monitors the enzymatic activity of BTK over time in the presence of the inhibitor. The rate of activity loss is used to calculate the kinetic parameters.

-

Methodology :

-

Recombinant BTK enzyme is incubated with a suitable substrate that produces a detectable signal (e.g., fluorescence) upon phosphorylation.

-

This compound is added at various concentrations to initiate the reaction.

-

The reaction progress is monitored in real-time using a plate reader.

-

The resulting kinetic data are fitted to a model for covalent inhibition to determine the Kᵢ and kᵢₙₐ꜀ₜ values.

-

Human Whole Blood CD69 Activation Assay (IC₅₀ Determination)

This assay measures the potency of this compound in a physiologically relevant ex vivo setting.

-

Principle : CD69 is an early activation marker on the surface of lymphocytes. The assay quantifies the ability of this compound to inhibit the anti-IgD-induced expression of CD69 on B cells in whole blood.

-

Methodology :

-

Freshly collected human whole blood is treated with a range of this compound concentrations.

-

B cells are stimulated with an anti-IgD antibody to induce activation via the BCR pathway.

-

After incubation, red blood cells are lysed.

-

The expression of CD69 on the B cell surface is quantified using flow cytometry with fluorescently labeled antibodies against B cell markers (e.g., CD19) and CD69.

-

The concentration of this compound that causes 50% inhibition of CD69 expression (IC₅₀) is calculated.

-

In Vivo Microglia Activation Model (ED₅₀ Determination)

This animal model assesses the ability of this compound to engage its target in the CNS and produce a pharmacodynamic effect.

-

Principle : The model uses anti-myelin oligodendrocyte glycoprotein (MOG) antibodies to induce the activation of microglia, the resident immune cells of the CNS. The efficacy of this compound is measured by its ability to suppress this activation.

-

Methodology :

-

Mice are administered various doses of this compound.

-

Microglia activation is induced by the administration of anti-MOG antibodies.

-

Brain tissue is collected, and the level of microglia activation is assessed using techniques such as immunohistochemistry or flow cytometry to measure specific activation markers.

-

The dose of this compound that produces 50% of the maximal inhibitory effect (ED₅₀) is determined.

-

References

- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. BIIB-129 ; BIIB 129 ; this compound | CAS 2770960-52-4 | Sun-shinechem [sun-shinechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

In-Depth Technical Guide: BIIB129 (CAS RN 2770960-52-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a preclinical, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the potential treatment of multiple sclerosis (MS).[1][2][3] As a targeted covalent inhibitor (TCI), this compound forms an irreversible bond with its target, offering a distinct pharmacological profile.[1][2] BTK is a critical enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the chronic neuroinflammation characteristic of MS.[2][4] this compound has demonstrated high selectivity and efficacy in preclinical models, suggesting its potential as an immunomodulating therapy with a low projected human daily dose.[1][2][5]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 2770960-52-4 | |

| Molecular Formula | C₁₉H₂₂N₆O₂ | [6] |

| Molecular Weight | 366.42 g/mol | [6] |

| Solubility | 73 mg/mL in DMSO | [6] |

| BTK IC₅₀ | 4.6 nM and 3.4 nM (in some assays) | [7] |

| log k_inact/K_i | 3.33 and 3.50 (for related compounds) | [1] |

| WB CD69 IC₅₀ | 0.33 µM (for a related compound) | [1] |

| Ramos Cell TO IC₅₀ | 2.3 nM (for a related compound) | [1] |

Mechanism of Action and Signaling Pathways

This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[2][4] It forms an irreversible bond with a cysteine residue in the ATP-binding pocket of BTK.[1] This inhibition blocks downstream signaling in two key immune cell types implicated in the pathology of multiple sclerosis: B cells and myeloid cells (including microglia).[2][4]